molecular formula C7H6ClFO2 B6359222 3-Chloro-2-fluoro-4-methoxyphenol CAS No. 1781486-60-9

3-Chloro-2-fluoro-4-methoxyphenol

Cat. No.: B6359222
CAS No.: 1781486-60-9
M. Wt: 176.57 g/mol
InChI Key: WJUQUAXWYITWIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-methoxyphenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution of a suitable phenol derivative with chloro and fluoro substituents under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and bases to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Chloro-2-fluoro-4-methoxyphenol exerts its effects involves interactions with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-4-methoxyphenol is unique due to the specific combination of chloro, fluoro, and methoxy substituents on the phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for various applications .

Properties

IUPAC Name

3-chloro-2-fluoro-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUQUAXWYITWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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